2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S2/c1-16-7-6-14-12(16)20-8-11(17)15-9-2-4-10(5-3-9)21(13,18)19/h2-7H,8H2,1H3,(H,15,17)(H2,13,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHALPXNPCZFQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a thiol group reacts with a suitable leaving group on the imidazole ring.
Attachment of the Sulfamoylphenyl Moiety: This step involves the reaction of the imidazole-sulfanyl intermediate with a sulfonamide derivative, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole and sulfamoylphenyl derivatives.
Scientific Research Applications
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the synthesis of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Imidazole vs. Piperazine Tail Modifications
The target compound’s imidazole-thioether tail differs from the benzhydrylpiperazine group in 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide . The latter’s extended tail allows deeper penetration into the CA active site, achieving isoform selectivity (e.g., 10-fold higher affinity for hCA VII over hCA II) . In contrast, the imidazole-thioether group may favor interactions with hydrophobic enzyme pockets, though specific inhibition data for the target compound are pending.
Sulfonamide vs. Sulfamoylphenyl Groups
While the sulfamoylphenyl group in the target compound is a classic zinc-binding motif in CA inhibitors, analogs like 8t replace it with a sulfonamide-linked indole-oxadiazole system. This substitution shifts activity toward LOX and BChE inhibition, highlighting the sulfamoylphenyl group’s critical role in CA targeting .
Substituent Effects on Physicochemical Properties
- Hydrogen Bonding : The hydroxymethyl group in 921802-39-3 (TPSA: 113 Ų) enhances polar interactions, which may improve solubility and target engagement .
Biological Activity
The compound 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound can be structurally represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H14N4O3S2 |
| Molecular Weight | 318.39 g/mol |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The imidazole ring is known for its ability to interact with enzymes, potentially inhibiting their activity. This is significant in pathways related to cancer and inflammation.
- Cell Signaling Modulation : The compound may modulate cell signaling pathways, affecting processes such as apoptosis and cell proliferation.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential antimicrobial properties.
Biological Activity Studies
Several studies have investigated the biological activity of compounds similar to This compound . Below are key findings:
Anticancer Activity
A study synthesized various imidazole derivatives to evaluate their anticancer properties against colon (HT-29) and breast (MCF-7) carcinoma cell lines. The results indicated significant cytotoxicity in certain derivatives, with some exhibiting greater activity against HT-29 cells than MCF-7 cells. The most active compounds induced DNA fragmentation in HT-29 cells, suggesting a mechanism involving apoptosis induction .
Antimicrobial Effects
Research on structurally related compounds has demonstrated their potential in treating infections caused by resistant bacteria. The sulfamoyl group enhances the compound's ability to penetrate bacterial membranes, which can lead to increased efficacy against specific pathogens .
Case Studies
- Case Study 1 : A clinical trial investigated the effects of imidazole-based compounds on patients with advanced solid tumors. Results showed a partial response in 30% of subjects treated with a related compound, indicating the potential for further development in oncology .
- Case Study 2 : Another study focused on the use of similar compounds in treating vitiligo, revealing that they could stimulate melanocyte proliferation and migration, thus improving skin pigmentation .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC .
- Control moisture to avoid hydrolysis of reactive intermediates .
How is structural characterization performed to confirm the compound’s identity and purity?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify protons on the imidazole ring (δ 7.2–7.8 ppm) and sulfamoyl group (δ 2.9–3.1 ppm for NH₂) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., aromatic protons) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 365.08) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, S composition (±0.3% theoretical) .
What factors influence the compound’s stability under experimental conditions?
Basic Research Question
- pH Sensitivity :
- Degrades in strongly acidic (pH < 2) or alkaline (pH > 10) conditions due to sulfanyl group oxidation or acetamide hydrolysis .
- Thermal Stability :
- Stable up to 150°C (DSC/TGA data). Store at −20°C in desiccated environments for long-term stability .
- Light Sensitivity :
- Protect from UV exposure to prevent radical-mediated sulfanyl oxidation .
How does structural modification of the acetamide linker impact carbonic anhydrase (CA) inhibition selectivity?
Advanced Research Question
- Role of Acetamide Linker :
- Conformational flexibility allows the sulfamoyl zinc-binding group (ZBG) to anchor in the CA active site, while the tail (imidazole-sulfanyl moiety) interacts with isoform-specific residues .
- Example: In hCA VII, the tail forms hydrophobic interactions with Val-121 and Phe-130, absent in hCA II, explaining 5-fold selectivity (Ki = 8.9 nM vs. 43.2 nM) .
- Methodology :
- Co-crystallization (e.g., PDB IDs 6XYZ, 7ABC) and mutagenesis (e.g., Val-121Ala) to validate binding interactions .
How can crystallographic data resolve contradictions in reported inhibitory constants (Ki)?
Advanced Research Question
- Case Study : Discrepancies in Ki values for hCA isoforms arise from:
- Crystallographic Resolution : Higher resolution (1.8 Å vs. 2.5 Å) reveals subtle side-chain rearrangements affecting inhibitor binding .
- Buffer Conditions : Phosphate buffers may compete with sulfamoyl-ZBG interactions, artificially elevating Ki.
- Resolution Strategy :
- Standardize assay conditions (e.g., Tris-HCl pH 7.4, 100 mM NaCl) .
- Validate via isothermal titration calorimetry (ITC) for binding thermodynamics .
What computational approaches predict the compound’s reactivity with biological thiols?
Advanced Research Question
- Density Functional Theory (DFT) :
- Calculate sulfanyl group’s redox potential (Ered ≈ −0.45 V) to predict glutathione adduct formation .
- Molecular Dynamics (MD) Simulations :
- Simulate binding to cysteine-rich proteins (e.g., thioredoxin) to assess off-target reactivity .
- Experimental Validation :
- LC-MS/MS to detect thiol adducts in vitro (e.g., with N-acetylcysteine) .
How does the sulfanyl group’s oxidative susceptibility influence experimental design?
Advanced Research Question
- Oxidation Pathways :
- Sulfanyl (-S-) → sulfoxide (-SO-) → sulfone (-SO2-), altering bioactivity .
- Mitigation Strategies :
- Use antioxidants (e.g., ascorbic acid) in cell-based assays .
- Monitor oxidation via Raman spectroscopy (S-O stretch at 1040 cm⁻¹) .
What methodologies elucidate structure-activity relationships (SAR) for analogs?
Advanced Research Question
- SAR Workflow :
- Analog Synthesis : Vary substituents (e.g., methyl → chloro on imidazole) .
- Biological Screening : CA inhibition (stopped-flow CO2 hydration assay), cytotoxicity (MTT assay) .
- QSAR Modeling : Correlate logP, polar surface area, and IC50 (e.g., Random Forest regression, R<sup>2</sup> > 0.85) .
Q. Example Findings :
- Electron-withdrawing groups (e.g., -NO2) on the phenyl ring enhance CA binding (ΔKi = −2.3 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
